3-(Tert-butoxymethyl)piperidine
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Overview
Description
3-(Tert-butoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-butoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-(Tert-butoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxymethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A methyl-substituted derivative of piperidine.
N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: 3-(Tert-butoxymethyl)piperidine is unique due to the presence of the tert-butoxymethyl group, which imparts specific chemical properties and reactivity. This functional group can be selectively modified, making the compound a versatile intermediate in organic synthesis. Its unique structure also allows for the exploration of novel biological activities and applications in various fields.
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-8-9-5-4-6-11-7-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
APVWRNFIWIUWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CCCNC1 |
Origin of Product |
United States |
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